Acetylacetone Zinc(II) Salt
Description
Overview of Metal Acetylacetonate (B107027) Complexes in Coordination Chemistry
Metal acetylacetonates (B15086760) are a class of coordination complexes formed between metal ions and the acetylacetonate anion (acac⁻). wikipedia.org This bidentate ligand, derived from acetylacetone (B45752), coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orgthecreativechemist.org This chelation imparts notable stability to the resulting complexes. thecreativechemist.org The general synthesis of these complexes often involves the reaction of a metal salt with acetylacetone, sometimes with the addition of a base to facilitate the deprotonation of the acetylacetone. wikipedia.org
These complexes are significant in coordination chemistry due to their solubility in organic solvents, a property not always shared by their metal halide counterparts. wikipedia.org This solubility makes them valuable as catalyst precursors and reagents in various chemical transformations. wikipedia.orgamericanelements.com The electronic structure of the chelate ring can exhibit aromatic character, influencing the reactivity of the ligand. wikipedia.org The versatility of the acetylacetonate ligand allows for the formation of complexes with a wide range of metals, each exhibiting unique geometries and electronic properties. wikipedia.org For instance, chromium(III) acetylacetonate is an octahedral complex used as a spin relaxation agent in NMR spectroscopy, while copper(II) acetylacetonate adopts a square planar structure. wikipedia.org
Significance of Zinc(II) in Contemporary Chemical Research
The zinc(II) ion is a crucial element in modern chemical research due to its versatile coordination capabilities and its role as a Lewis acid. mdpi.comanr.fr Unlike many transition metals, zinc(II) has a filled d-shell, which means it does not participate in redox reactions under normal conditions, contributing to its stability in various chemical environments. mdpi.com Its flexible coordination geometry allows it to form stable complexes with a variety of ligands, adopting tetrahedral, octahedral, and other coordination numbers. encyclopedia.pubnih.gov
In materials science, zinc(II) compounds serve as precursors for the synthesis of zinc oxide (ZnO) nanoparticles and thin films, which have important applications in electronics, optics, and catalysis. chemimpex.comsigmaaldrich.com The unique properties of zinc(II) complexes, such as their luminescence, make them suitable for the development of sensors and other smart materials. encyclopedia.pub Furthermore, zinc(II) plays a significant role in catalysis, where its Lewis acidic nature is harnessed to promote a variety of organic reactions. anr.fr
Historical Development and Evolution of Research on Acetylacetone Zinc(II) Salt
Research into this compound, also known as zinc acetylacetonate, has evolved significantly over the years. Initially, studies focused on its fundamental synthesis and characterization. The compound can be prepared through several methods, including the direct reaction of zinc metal with acetylacetone, a displacement reaction involving a metal acetylacetonate and a zinc salt, or a solid-state grinding method. guidechem.com
Early structural studies revealed that anhydrous zinc acetylacetonate exists as a trimer, [Zn(acac)₂]₃, in the solid state. wikipedia.orgiucr.org This trimeric structure features a central octahedrally coordinated zinc atom and two terminal five-coordinate zinc atoms. iucr.org The monohydrate and dihydrate forms of the complex have also been characterized. wikipedia.org
Over time, research has expanded to explore the diverse applications of zinc acetylacetonate. Its thermal decomposition to form zinc oxide has been a key area of investigation, leading to its use as a precursor for ZnO nanomaterials. wikipedia.orgresearchgate.net Its catalytic activity in various organic syntheses has also been a major focus, with applications in polymerization and other transformations. fengchengroup.comchembk.com More recently, its potential in advanced materials, such as in the formation of thin films for optoelectronics and as a component in redox flow batteries, has garnered significant attention. sigmaaldrich.comrsc.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;(E)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDXJXDAFPJUQE-SYWGCQIGSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014777 | |
| Record name | Zinc acetoacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or yellow crystalline powder; [Acros Organics MSDS] | |
| Record name | Zinc acetylacetonate | |
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CAS No. |
14024-63-6 | |
| Record name | Zinc, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (T-4)- | |
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| Record name | Zinc acetoacetonate | |
| Source | EPA DSSTox | |
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| Record name | Bis(pentane-2,4-dionato-O,O')zinc | |
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Synthetic Methodologies for Acetylacetone Zinc Ii Salt
Established Synthetic Pathways
The preparation of zinc(II) acetylacetonate (B107027) primarily follows two well-established methodologies: the direct reaction of a zinc salt with acetylacetone (B45752), often in the presence of a base, and synthetic routes that rely on the hydrolysis of zinc precursors.
Reaction of Zinc Salts with Acetylacetone
A common and straightforward method for synthesizing zinc(II) acetylacetonate involves the reaction of a zinc salt with acetylacetone (2,4-pentanedione). guidechem.comncats.io This reaction is typically carried out in a solution, and various zinc salts can be employed, with zinc sulfate (B86663) (ZnSO₄) and zinc oxide (ZnO) being frequent choices. ijcsrr.orggoogle.com
The fundamental reaction involves the deprotonation of acetylacetone by a base to form the acetylacetonate anion (acac⁻), which then coordinates with the Zn²⁺ ions. Sodium hydroxide (B78521) (NaOH) is often used as a pH regulator to facilitate the deprotonation. ijcsrr.orgijcsrr.org The general chemical equation when starting with a zinc salt like ZnSO₄ can be represented as:
In a typical procedure, an aqueous solution of a zinc salt, such as zinc sulfate heptahydrate (ZnSO₄·7H₂O), is reacted with acetylacetone. ijcsrr.org The pH of the mixture is adjusted with a base like sodium hydroxide to promote the formation of the zinc acetylacetonate complex. ijcsrr.orgijcsrr.org The product, often in its hydrated form, can then be isolated by cooling and filtration. ijcsrr.org
Another variation of this method utilizes zinc oxide (ZnO) as the zinc source. guidechem.comgoogle.com In this solvent-free or high-temperature approach, acetylacetone is mixed directly with zinc oxide and heated. guidechem.comgoogle.com Catalysts such as water, hydrogen peroxide, or glacial acetic acid can be added to facilitate the reaction. google.com This method can achieve high yields, with reports of 94-96%. google.com The reaction temperature is a critical parameter, with an optimal range often cited as 120-130 °C to ensure good fluidity of the reaction mixture and prevent thermal degradation of the product. guidechem.com
The reaction can also be performed using a solid-phase grinding method, where a solid base, acetylacetone, and a zinc salt are ground together in a mortar. guidechem.com While this method offers mild reaction conditions and simple operation, it can result in lower product purity due to residual unreacted substances. guidechem.com
Hydrolysis-Based Synthetic Approaches
Hydrolysis-based methods are also employed, particularly for the synthesis of zinc oxide nanoparticles where zinc acetylacetonate serves as a precursor. researchgate.netirb.hr In these processes, zinc acetylacetonate, often in its hydrate (B1144303) form, undergoes hydrolysis in an aqueous medium. researchgate.netirb.hr The reaction is typically carried out at elevated temperatures, for example, at 90 °C. irb.hr
The hydrolysis of zinc acetylacetonate [Zn(acac)₂] can be influenced by the presence of bases like sodium hydroxide. irb.hr In the absence of an added base, the deprotonation of water molecules provides the necessary hydroxide ions. irb.hr However, in the presence of NaOH, hydroxide ions directly attack the zinc acetylacetonate molecules, leading to the formation of zinc hydroxide (Zn(OH)₂), which subsequently converts to zinc oxide (ZnO). irb.hr These hydrolysis methods are particularly relevant for controlling the morphology and size of the resulting zinc oxide particles, which can range from hollow tubular structures to square plate-like particles depending on the reaction conditions. researchgate.netirb.hr
Controlled Synthesis of Hydrate Forms
Zinc(II) acetylacetonate can exist in both anhydrous and hydrated forms, with the monohydrate, [Zn(acac)₂(H₂O)], being a common product of aqueous synthesis routes. ijcsrr.orgijcsrr.org The controlled synthesis of specific hydrate forms is crucial as the presence of water can influence the compound's properties and subsequent reactivity.
The synthesis of zinc acetylacetonate monohydrate is often achieved by reacting an aqueous solution of a zinc salt, like zinc sulfate heptahydrate, with acetylacetone and a base such as sodium hydroxide. ncats.ioijcsrr.orgwikipedia.org The reaction is typically heated, for instance at 60°C for one hour, followed by cooling to induce precipitation of the monohydrate complex. ijcsrr.org The resulting white crystalline solid can then be isolated. ijcsrr.org The presence of coordinated water in the product is a key feature of this synthetic approach. ijcsrr.orgijcsrr.org
The anhydrous form of zinc acetylacetonate can also be prepared. ncats.io The synthesis often involves the reaction of zinc sulfate, acetylacetone, and sodium hydroxide, leading to either the hydrate or anhydrous complex depending on the specific conditions, which are not always explicitly detailed in the provided context. ncats.io It is also mentioned that both monomeric and trimeric forms of anhydrous zinc acetylacetonate can be obtained through sublimation. wikipedia.org
The thermal decomposition of zinc acetylacetonate monohydrate has been studied, and it is noted that the decomposition temperature is in the range of 136-220°C. ijcsrr.org This thermal behavior is an important consideration when targeting the anhydrous form from the hydrate.
Influence of Reaction Conditions on Synthesis Outcomes
The outcome of the synthesis of zinc(II) acetylacetonate is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent and the regulation of pH can significantly impact the yield, purity, and morphology of the final product.
Solvent Effects on Product Formation
The solvent plays a critical role in the synthesis of zinc(II) acetylacetonate, influencing both the reaction mechanism and the properties of the resulting product. acs.orgirb.hr Different solvents can affect the solubility of reactants and products, the reaction rate, and the morphology of the crystalline product. acs.orglidsen.com
In aqueous systems, water acts as a polar solvent and can also participate in the reaction through hydrolysis. irb.hrnih.gov The use of organic solvents, both polar and nonpolar, has been explored to control the synthesis. lidsen.com For instance, the deposition of zinc(II) acetylacetonate on magnesium oxide has been studied using various organic solvents including ethyl acetate (B1210297), acetone (B3395972), ethanol (B145695), toluene, dioxane, and tetrahydrofuran (B95107) (THF). lidsen.com Better results, in terms of catalyst activity, were reported with nonpolar solvents like ethyl acetate and toluene. lidsen.com
The synthesis of zinc oxide nanoparticles from zinc acetylacetonate has been investigated in different alcohols, such as 1-butanol (B46404) and isobutanol. researchgate.netnih.gov These studies show that the solvent can act as both the reaction medium and a reactant, influencing the formation of ZnO nanoparticles with different sizes and morphologies. researchgate.netnih.gov The reaction in 1-butanol was found to be significantly faster than in isobutanol, leading to different particle morphologies. researchgate.net
In another study, the synthesis of zinc acetylacetonate was carried out in a mixed solvent system of methanol (B129727) and propylene (B89431) glycol monomethyl ether. google.comgoogle.com This approach, which avoids the use of a catalyst, is reported to produce a high-purity product with the mother liquor being recyclable, making the process more environmentally friendly. google.comgoogle.com
The following table summarizes the reported yields of bis-acetylacetonate zinc (II) synthesized using different solvents or pH regulators, highlighting the significant impact of the reaction medium on the outcome. ijcsrr.org
pH Regulation in Aqueous Synthesis
In aqueous synthesis, pH is a critical parameter that influences the formation of zinc(II) acetylacetonate. ijcsrr.orgirb.hr The pH of the solution affects the deprotonation of acetylacetone, which is a necessary step for it to act as a ligand. ijcsrr.org The use of a base, such as sodium hydroxide (NaOH), as a pH regulator is common in these syntheses. ijcsrr.orgijcsrr.org
The addition of NaOH increases the concentration of hydroxide ions (OH⁻), which facilitates the formation of the acetylacetonate anion. ijcsrr.orgirb.hr This, in turn, promotes the coordination with Zn²⁺ ions to form the desired complex. irb.hr Research has shown that the yield of bis-acetylacetonate zinc (II) monohydrate can be significantly influenced by the pH regulator used. ijcsrr.org For example, a yield of 36.24% was obtained using NaOH as the pH regulator. ijcsrr.orgijcsrr.org
The pH also plays a crucial role in hydrolysis-based syntheses where zinc acetylacetonate is used as a precursor. irb.hr The concentration of NaOH can determine the pathway of hydrolysis, leading to different zinc oxide structures. irb.hr For instance, the formation of hollow ZnO particles was observed during the hydrolysis of Zn(acac)₂ in a 1 x 10⁻³ M NaOH solution. irb.hr The pH can also influence the morphology and chemistry of the resulting products in more complex systems. sci-hub.se
The following table presents data from a patent on the preparation of zinc acetylacetonate from zinc oxide and acetylacetone, illustrating the effect of different catalysts, which can also influence the reaction's effective pH, on the yield and product characteristics. google.com
Advanced Characterization Techniques and Spectroscopic Analysis
Structural Elucidation Methodologies
The precise molecular structure and purity of zinc acetylacetonate (B107027) are determined through a combination of crystallographic and spectroscopic techniques.
X-ray Diffraction (XRD) for Crystallinity and Phase Purity
X-ray diffraction (XRD) is a fundamental technique for confirming the crystalline nature and phase purity of zinc acetylacetonate. The resulting diffraction patterns, characterized by sharp and well-defined peaks, indicate a high degree of crystallinity. lmu.de For instance, in the synthesis of zinc oxide (ZnO) nanoparticles from zinc acetylacetonate, XRD is employed to verify the formation of the desired crystalline phase. lmu.denih.gov Studies have shown that the XRD patterns of zinc acetylacetonate can be indexed to a single cubic spinel phase, confirming the absence of secondary phases and ensuring the purity of the material. lmu.de
The anhydrous form of zinc acetylacetonate can exist as a trimer, [Zn(acac)₂]₃, where each zinc ion is five-coordinate in a distorted trigonal bipyramidal geometry. wikipedia.org The monomeric form is monoclinic with the space group C2/c. wikipedia.org The crystal structure of the monohydrate, [Zn(acac)₂(H₂O)], has also been determined, revealing a five-coordinate zinc center with a square pyramidal geometry. ijcsrr.orgresearchgate.net In this structure, the two acetylacetonate ligands are bidentate, and the water molecule occupies the apical position.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the ligand environment in zinc acetylacetonate. Both ¹H and ¹³C NMR provide detailed information about the chemical structure and the binding of the acetylacetonate ligand to the zinc ion.
In the ¹H NMR spectrum of zinc acetylacetonate, characteristic signals for the methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand are observed. For example, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the ¹H NMR spectrum may show intense signals corresponding to the CH₃ and CH groups. researchgate.net The chemical shifts of these protons can be influenced by the coordination to the zinc center and the presence of other ligands or solvent molecules. For instance, in a study involving mixed-ligand complexes, the signals for the acetylacetonate protons were observed, and their shifts were analyzed to understand the coordination environment. researchgate.net
The following table summarizes typical ¹H NMR chemical shifts for the acetylacetonate ligand in different forms:
| Proton Type | Chemical Shift (ppm) in CDCl₃ | Reference |
| CH₃ (enol form) | 1.89 | lmu.de |
| CH (enol form) | 5.36 | lmu.de |
| CH₃ (keto form) | 2.09 | lmu.de |
| CH₂ (keto form) | 3.45 | lmu.de |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Ligand Coordination
Fourier Transform Infrared (FTIR) spectroscopy is extensively used to identify the functional groups present in zinc acetylacetonate and to confirm the coordination of the acetylacetonate ligand to the zinc ion. The key vibrational bands in the FTIR spectrum provide a fingerprint of the molecule.
The coordination of the acetylacetonate ligand to the zinc ion is evidenced by the appearance of characteristic bands for the C=O and C=C stretching vibrations, as well as the Zn-O stretching vibration. In the free acetylacetone (B45752) ligand, the C=O stretching vibration of the keto form appears at a higher wavenumber. Upon coordination to the zinc ion, this band shifts to a lower frequency, and new bands corresponding to the coordinated C=O and C=C groups appear.
A study on bis-acetylacetonate zinc (II) complex monohydrate, [Zn(acac)₂(H₂O)], identified the following characteristic absorption bands:
OH stretching: A broad band around 3450 cm⁻¹ indicates the presence of a water molecule. ijcsrr.org
C=O and C=C stretching: Bands at approximately 1610 cm⁻¹ and 1516 cm⁻¹ are attributed to the stretching vibrations of the C=O and C=C bonds within the chelate ring. ijcsrr.org
Zn-O stretching: The absorption band around 763.88 cm⁻¹ is assigned to the Zn-O stretching vibration, confirming the coordination of the oxygen atoms of the acetylacetonate ligand to the zinc ion. ijcsrr.org
Another report provides similar assignments, with peaks at 1655 cm⁻¹ and 1515 cm⁻¹ for the C=O and C=C stretching vibrations, and bands at 676 cm⁻¹ and 465 cm⁻¹ for the Zn-O stretching modes. researchgate.net The presence of these bands confirms the formation of the zinc acetylacetonate complex.
The table below summarizes the key FTIR absorption bands for zinc acetylacetonate monohydrate:
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H (water) | ~3450 | ijcsrr.org |
| C=O | ~1610 | ijcsrr.org |
| C=C | ~1516 | ijcsrr.org |
| Zn-O | ~764 | ijcsrr.org |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR for the vibrational analysis of zinc acetylacetonate. It is particularly useful for studying the metal-ligand vibrations. The Raman spectrum of zinc acetylacetonate exhibits characteristic bands that can be assigned to the vibrational modes of the coordinated acetylacetonate ligand and the Zn-O bonds.
For instance, the Raman spectrum of ZnO nanoparticles synthesized from zinc acetylacetonate shows characteristic bands for the wurtzite structure of ZnO. irb.hr In the context of the precursor itself, Raman spectroscopy can be used to identify the vibrational modes associated with the acetylacetonate ligand. Studies have reported Raman spectra of zinc acetylacetonate, which can be used for structural characterization. chemicalbook.com
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of zinc acetylacetonate.
Thermogravimetric Analysis (TGA) for Decomposition Profiles
Thermogravimetric analysis (TGA) is employed to determine the thermal stability and decomposition profile of zinc acetylacetonate by monitoring its mass change as a function of temperature. The TGA curve provides information about the temperatures at which different decomposition steps occur.
For zinc acetylacetonate hydrate (B1144303), the TGA curve typically shows an initial weight loss corresponding to the removal of water molecules. ijcsrr.orgresearchgate.net This is followed by the decomposition of the anhydrous complex at higher temperatures. One study on zinc acetylacetonate hydrate showed a loss of hydration water between 53 °C and 100 °C, which accounted for approximately 8% of the total mass. researchgate.net A subsequent decomposition of the compound occurred up to 214 °C, involving phase transitions and the loss of the acetylacetonate ligands. researchgate.net Another study on the monohydrate complex reported the loss of water molecules between 40 °C and 120 °C, with a significant mass loss of 46.4% occurring at 150 °C. ijcsrr.org The decomposition of the complex was observed at 186 °C. ijcsrr.org
The decomposition of anhydrous zinc acetylacetonate has also been investigated. It is known to have low thermal stability, and its decomposition products can include mesitylene (B46885) and acetate (B1210297) ions. acs.org The thermal decomposition of zinc acetylacetonate is a key process in its use as a precursor for the synthesis of zinc oxide thin films and nanoparticles. wikipedia.org
The following table summarizes the decomposition stages of zinc acetylacetonate hydrate as determined by TGA:
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description | Reference |
| Dehydration | 53 - 100 | ~8 | Loss of water of hydration | researchgate.net |
| Ligand Decomposition | up to 214 | - | Decomposition of acetylacetonate ligands | researchgate.net |
| Dehydration | 40 - 120 | - | Loss of water molecules | ijcsrr.org |
| Significant Decomposition | 150 | 46.4 | Major mass loss | ijcsrr.org |
| Complex Decomposition | 186 | - | Decomposition temperature | ijcsrr.org |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials, including phase transitions. When Zinc Acetylacetonate is heated, it undergoes several physical and chemical changes that can be monitored by DSC.
In an inert nitrogen atmosphere, studies have shown that Zinc Acetylacetonate hydrate exhibits distinct endothermic peaks. researchgate.netresearchgate.net The initial peak, occurring between 53°C and 100°C, corresponds to the loss of hydration water. researchgate.net Further heating in a pure nitrogen environment reveals three endothermic peaks at approximately 91-106°C, 121-128°C, and 135-142°C. researchgate.net These peaks are attributed to physical phenomena such as dehydration, phase transitions, and melting of the compound and its hydrates, as confirmed by analysis of the residuals which showed no compositional change. researchgate.net
When the analysis is conducted in an oxygen-containing atmosphere, the thermal behavior changes. In addition to the endothermic peaks, two broad exothermic peaks appear at higher temperatures, specifically in the ranges of 209-236°C and 330-400°C. researchgate.net These exothermic events are assigned to the oxidative decomposition of Zinc Acetylacetonate and the release of its ligands. researchgate.net The intensity of these peaks grows with increasing oxygen concentration, and their positions shift to higher temperatures with an increased heating rate. researchgate.net The decomposition temperature of the monohydrate complex has been observed at 186°C in one study. ijcsrr.org
Table 1: DSC Peak Analysis of Zinc Acetylacetonate
| Atmosphere | Peak Type | Temperature Range (°C) | Assigned Process |
|---|---|---|---|
| Nitrogen | Endothermic | 53 - 100 | Dehydration (loss of water) researchgate.net |
| Nitrogen | Endothermic | 91 - 106 | Dehydration/Phase Transition researchgate.net |
| Nitrogen | Endothermic | 121 - 128 | Phase Transition researchgate.net |
| Nitrogen | Endothermic | 135 - 142 | Melting researchgate.net |
| Oxygen | Exothermic | 209 - 236 | Oxidative Decomposition researchgate.net |
| Oxygen | Exothermic | 330 - 400 | Ligand Release researchgate.net |
| Air | Exothermic | 186 | Decomposition ijcsrr.org |
Surface and Morphological Characterization
Scanning Electron Microscopy (SEM) for Morphology and Distribution
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and distribution of materials. For Zinc Acetylacetonate and its derivatives, SEM analysis reveals a range of structures depending on the synthesis conditions and subsequent processing.
When used as a precursor for creating Zinc Oxide (ZnO) films, the morphology of the resulting material is highly dependent on the deposition technique and parameters. For instance, ZnO thin films deposited by spray pyrolysis from a Zinc Acetylacetonate precursor show that surface smoothness, uniformity, and grain size increase with the substrate temperature. scialert.net In some cases, the resulting ZnO films exhibit a nanoporous structure. ispc-conference.org The synthesis of hybrid pigments using Zinc Acetylacetonate and Urtica Dioica leaves extract showed that the morphology of the synthesized pigments is significantly influenced by the pH of the synthesis medium. researchgate.net
Hydrolysis of Zinc Acetylacetonate can lead to the formation of hollow ZnO particles, with their size and shape being dependent on the initial concentration of the precursor and the presence of other reagents like NaOH. irb.hr Furthermore, when used in the growth of ZnO nanorods, SEM images confirm the development of various morphologies, from polycrystalline films to well-defined nanowires, influenced by factors like substrate temperature and the presence of water. semi.ac.cn The complex [Zn(acac)2(H2O)] has been observed to have a non-uniform surface relief with a uniform distribution of pores of non-uniform sizes. ijcsrr.org
Atomic Force Microscopy (AFM) for Surface Roughness
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional information about a sample's surface topography, making it ideal for quantifying surface roughness. icspicorp.com The surface roughness is a critical parameter for thin films and coatings derived from Zinc Acetylacetonate, as it influences their optical and mechanical properties.
For thin films produced from this precursor, AFM analysis has been used to determine parameters such as the root mean square (RMS) roughness. researchgate.netchalcogen.ro For instance, in the development of conductive, highly ordered Zinc Oxide nanorods synthesized from Zinc Acetylacetonate hydrate, AFM was used to characterize the surface of the ZnO-coated substrate prior to nanorod growth. researchgate.net Studies on glass fiber reinforced epoxy-zinc oxide nanocomposites have also utilized AFM to investigate how the inclusion of ZnO nanoparticles affects the surface roughness of the composite material. espublisher.com
Advanced Spectroscopic Methods for Electronic Structure
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
XPS analysis of Zinc Acetylacetonate hydrate powder shows distinct peaks for Zinc (Zn 2p), Oxygen (O 1s), and Carbon (C 1s). ispc-conference.org When this precursor is used to synthesize ZnO coatings, a notable increase in the O 1s concentration and a decrease in the Zn 2p3/2 and C 1s concentrations are observed, indicating the destruction of the organic part of the precursor. ispc-conference.org High-resolution XPS spectra of the Zn 2p region are crucial for understanding the chemical environment of the zinc atoms. ispc-conference.org In studies involving the deposition of ZnO on other materials using Zinc Acetylacetonate, XPS is employed to analyze the surface composition and the chemical states of the deposited zinc and other elements. acs.org For example, spectra are often charge-corrected relative to the adventitious carbon C 1s peak at 284.8 eV. acs.org The technique is also used to characterize hybrid pigments, confirming the chelation between organic molecules and the inorganic zinc acetylacetonate. researchgate.net
Table 2: Elemental Concentration from XPS Analysis
| Element | Precursor (Zinc Acetylacetonate Hydrate) Atomic % | Synthesized ZnO Coating Atomic % |
|---|---|---|
| O 1s | 31.33 ispc-conference.org | 46.95 ispc-conference.org |
| C 1s | 58.02 ispc-conference.org | 49.11 ispc-conference.org |
| Zn 2p3/2 | 10.65 ispc-conference.org | 3.94 ispc-conference.org |
X-ray Absorption Near Edge Structure (XANES)
X-ray Absorption Near Edge Structure (XANES) spectroscopy provides information about the electronic structure and local geometry of a specific element in a material. uu.nlresearchgate.net It is particularly useful for determining the oxidation state and coordination environment of metal ions. nih.gov
For zinc-containing compounds, Zn K-edge XANES is a powerful tool. The technique has been used to study the formation of ZnO nanomaterials from Zinc Acetylacetonate precursor solutions in situ, providing insights into the ligation of zinc during the process. dntb.gov.ua High-energy resolution XANES (HR-XANES) has proven to be even more sensitive, enabling the direct determination of Zn ligation in complex systems. princeton.edu While EXAFS (Extended X-ray Absorption Fine Structure) can differentiate between oxygen/nitrogen and sulfur as nearest neighbors, it struggles to distinguish between oxygen and nitrogen. princeton.edu XANES, on the other hand, can provide more detailed information about the local electronic structure. uu.nl The energy of an absorption edge corresponds to the core-level energy, making XANES an element-selective technique. researchgate.net Studies involving the atomic layer deposition of ZnO using Zinc Acetylacetonate have utilized XANES to gain information on the deposited zinc species. acs.org
Low Energy Ion Scattering (LEIS)
Low Energy Ion Scattering (LEIS), also known as Ion Scattering Spectroscopy (ISS), is a highly surface-sensitive analytical technique used to determine the elemental composition of the outermost atomic layer of a material. cest.atwikipedia.org The technique involves directing a beam of low-energy ions (typically 0.5 to 20 keV) at a sample surface and analyzing the energy of the scattered ions. wikipedia.org Due to the high probability of neutralization for ions that penetrate beyond the first layer, the signal is dominated by ions that have scattered from the very top surface atoms. cest.at
In the context of Acetylacetone Zinc(II) Salt, or zinc acetylacetonate [Zn(acac)₂], LEIS has been instrumental in studying its application as a precursor in Atomic Layer Deposition (ALD). acs.orgchemrxiv.org One study investigating the ALD of zinc oxide (ZnO) on mesoporous zirconia (ZrO₂) used Zn(acac)₂ as the zinc source. acs.orgchemrxiv.org LEIS measurements were performed to analyze the elemental composition of the first atomic layer of the resulting samples. acs.orgchemrxiv.org
Key research findings from the LEIS analysis include:
Surface Coverage: After the first ALD cycle using Zn(acac)₂ and synthetic air, LEIS results showed a surface fraction of approximately one-third ZnO. acs.orgchemrxiv.org
Growth Mechanism: The analysis indicated that the initial ZnO was well-spread, acting as nuclei for subsequent growth. This suggests a two-dimensional growth mode during the first cycle, followed by island growth in later cycles as the deposited ZnO clusters together. acs.org
Elemental Analysis: The technique provides direct information on the surface elements. In this study, a Qtac100 LEIS spectrometer was used, where an ion beam hits the sample at normal incidence, and ions scattered at a 145° angle are analyzed to determine the surface composition. acs.orgchemrxiv.org
By providing detailed information about the top-most atomic layer, LEIS offers unique insights into the initial stages of film growth and surface modification processes involving zinc acetylacetonate. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. scirp.orgmdpi.com The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. mdpi.com
The Zinc(II) ion (Zn²⁺) has a d¹⁰ electronic configuration, meaning its d-shell is completely filled. biotech-asia.orgbiotech-asia.org Consequently, there are no unpaired electrons, and this compound is a diamagnetic compound. biotech-asia.org Diamagnetic materials are not directly observable by EPR spectroscopy, as they lack the unpaired electrons necessary for the resonance phenomenon. mdpi.com
While Zn(acac)₂ itself is EPR-silent, the technique has been used in studies involving the compound in several indirect ways:
Diamagnetic Host: Zn(II) complexes can serve as a diamagnetic crystalline host for doping with paramagnetic species. The EPR spectrum of the paramagnetic guest can then be studied to understand its electronic structure and interaction with the host environment. nih.gov
Analysis of Paramagnetic Impurities or Products: In a study of aged ethanol (B145695) solutions of Zn(acac)₂, EPR spectroscopy was used to identify the formation of paramagnetic carbon-related radicals, which were hypothesized to be responsible for the observed evolution of photoluminescence in the solution. researchgate.net
Comparative Studies: The EPR spectra of paramagnetic acetylacetonate complexes, such as those of Copper(II) or Iron(III), are sometimes compared to the diamagnetic Zinc(II) analogue to help interpret the spectral features and electronic properties of the paramagnetic complexes. nih.gov
Therefore, EPR spectroscopy is not a direct characterization method for the Zn(II) center in zinc acetylacetonate but serves as a valuable tool for investigating paramagnetic species that may be present or generated in systems containing the compound. mdpi.comresearchgate.net
UV-Vis Spectroscopy
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. It is widely used to probe the electronic transitions within molecules and to determine the optical properties of materials, such as the optical band gap.
For this compound, UV-Vis spectroscopy is often employed to characterize the optical properties of materials synthesized from it, particularly zinc oxide (ZnO).
Optical Band Gap of Derived ZnO: In studies where Zn(acac)₂ is used as a precursor to synthesize ZnO nanostructures, UV-Vis spectroscopy is a key characterization tool. For highly ordered ZnO nanorods produced via a zinc acetylacetonate-assisted hydrothermal method, the optical bandgap was determined to be 3.35 eV. semanticscholar.orgnih.gov In another study involving Al-doped ZnO thin films prepared by spray pyrolysis from a zinc acetylacetonate solution, the undoped ZnO films exhibited a band gap (Eg) of 3.32 eV. lmaleidykla.lt
Solution-Phase Studies: The behavior of Zn(acac)₂ in solution has also been monitored. The evolution of photoluminescence in ethanol solutions of Zn(acac)₂ was tracked over several months. Initially transparent solutions developed a light brown color and strong visible photoluminescence. researchgate.net The emission was found to convert from violet (around 400 nm) to blue and then green, with a corresponding shift in the excitation band from the UV to the visible region. researchgate.net
Mixed-Ligand Complexes: In a study of a mixed-ligand complex, [Zn(acac)₂(phendione)], the electronic spectrum recorded in an acetone (B3395972) solution showed two primary absorption bands. researchgate.net A band at 325 nm was assigned to an n → π* transition of the C=N bonds, and a strong absorption at 451 nm was attributed to the n→π* transition of the C=O group belonging to the phendione ligand. researchgate.net
| Sample | Solvent/State | Absorption/Emission Wavelength (nm) | Assignment/Property | Reference |
|---|---|---|---|---|
| ZnO Nanorods (from Zn(acac)₂) | Solid Film | - | Optical Bandgap: 3.35 eV | semanticscholar.org, nih.gov |
| ZnO Thin Film (from Zn(acac)₂) | Solid Film | - | Optical Bandgap: 3.32 eV | lmaleidykla.lt |
| Aged Zn(acac)₂ Solution | Ethanol | ~400 (initial) | Photoluminescence (violet emission) | researchgate.net |
| [Zn(acac)₂(phendione)] | Acetone | 325 | n → π* (C=N of phendione) | researchgate.net |
| [Zn(acac)₂(phendione)] | Acetone | 451 | n → π* (C=O of phendione) | researchgate.net |
Mass Spectrometry for Gas-Phase Analysis
Mass spectrometry is a powerful analytical technique for identifying chemical species and investigating reaction mechanisms in the gas phase. fu-berlin.de It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge (m/z) ratio. For this compound, mass spectrometry has been crucial for studying its intrinsic gas-phase properties, including fragmentation pathways and reactivity. nih.gov
Gas-phase ligand exchange reactions involving Zn(acac)₂ and other related β-diketonate complexes have been investigated using techniques like triple quadrupole mass spectrometry. nih.govohiolink.edu These studies provide insight into the relative stability and reactivity of the complexes in an environment free from solvent effects. nih.gov
The fragmentation of Zn(acac)₂ has been detailed in studies related to its use in deposition processes. In one such study elucidating the mechanism of aerosol assisted chemical vapor deposition (AACVD), the gas-phase species generated from a nebulized alcoholic solution of Zn(acac)₂ were identified. fu-berlin.deresearchgate.net The results show that fragmentation is highly dependent on the analytical conditions. For instance, in pressure-gradient mass spectrometry, high buffer gas pressures lead to extensive fragmentation, with the heavy metal ion (Zn⁺) being the predominant signal. researchgate.net As the pressure is decreased, less fragmentation occurs, and signals corresponding to the intact molecular ion and larger fragments become visible. researchgate.net
The major fragments identified in the mass spectrum of an alcoholic solution of Zn(acac)₂ are summarized below.
| m/z (Mass-to-Charge Ratio) | Assigned Fragment/Ion |
|---|---|
| 263 | [Zn(acac)₂]⁺ |
| 248 | [Zn(acac)₂ - CH₃]⁺ |
| 220 | [Zn(acac)₂ - CH₃ - CO]⁺ |
| 164 | [Zn(acac)]⁺ |
| 149 | [Zn(acac) - CH₃]⁺ |
| 121 | [Zn(acac) - CH₃ - CO]⁺ |
| 100 | [Hacac]⁺ |
| 85 | [acac]⁺ or [Hacac - CH₃]⁺ |
| 64 | Zn⁺ |
| 43 | [CH₃CO]⁺ |
Note: The table shows common fragments; the relative intensity of these ions can vary significantly with the ionization method and conditions. researchgate.netresearchgate.net
Coordination Chemistry and Ligand Interaction Studies
Chelation Behavior of Acetylacetonate (B107027) Ligand
The acetylacetonate (acac) ligand is a bidentate monoanionic ligand that coordinates to the zinc(II) ion through its two oxygen atoms. This chelation results in the formation of a stable six-membered ring, a key feature of metal acetylacetonate complexes. In the solid state, anhydrous zinc acetylacetonate exists as a trimer, [Zn(acac)2]3, where each zinc ion is coordinated to five oxygen atoms in a distorted trigonal bipyramidal geometry. wikipedia.orgwikipedia.org However, monomeric and dimeric forms can also be obtained, particularly through sublimation. wikipedia.org The hydrated form, zinc acetylacetonate monohydrate, is also commonly used and features a water molecule coordinated to the zinc center. ijcsrr.orgijcsrr.org
Formation of Adducts with Ancillary Ligands
Anhydrous zinc acetylacetonate is a Lewis acid, meaning it can accept electron pairs from other molecules, known as ancillary ligands. wikipedia.org This property allows for the formation of a wide variety of adducts with different coordination numbers and geometries. The formation of these adducts can significantly alter the physical and chemical properties of the parent complex, including its solubility, volatility, and thermal stability. researchgate.netresearchgate.net
Nitrogen-containing ligands are a prominent class of ancillary ligands that form stable adducts with zinc acetylacetonate. These ligands coordinate to the zinc center, expanding its coordination sphere.
Pyridine (B92270): Zinc acetylacetonate readily forms adducts with pyridine. The most commonly isolated and stable form is the five-coordinate monopyridine adduct, [Zn(acac)2(py)]. researchgate.net While a dipyridine adduct, [Zn(acac)2(py)2], can be formed, it is generally unstable and readily loses a pyridine molecule to revert to the monopyridine form. researchgate.net The [Zn(acac)2(py)] complex has a square-pyramidal coordination geometry, with the pyridine nitrogen atom occupying the apical position. researchgate.net The formation of the pyridine adduct has been shown to affect the thermal properties of the complex, with the adducted complex exhibiting different volatility and decomposition temperatures compared to the parent zinc acetylacetonate. researchgate.netresearchgate.net
Bipyridine and Phenanthroline: Bidentate nitrogen ligands like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) also form stable adducts with zinc acetylacetonate. nih.gov In these adducts, the zinc center typically achieves a distorted octahedral coordination geometry, with the formula [Zn(acac)2(L)], where L is either bpy or phen. nih.gov The rigid nature of the phenanthroline ligand and the flexibility of the bipyridine ligand can lead to distinct structural features and intermolecular interactions in the solid state. nih.gov For instance, the flexible bipyridyl ligand in its adduct can twist to form an intramolecular C-H...O interaction. nih.gov The addition of these nitrogen donor ligands can enhance the thermal stability of the complexes. researchgate.net
| Ancillary Ligand | Adduct Formula | Coordination Geometry of Zinc(II) | Key Structural Features |
|---|---|---|---|
| Pyridine | [Zn(acac)2(py)] | Square-pyramidal | Monoclinic crystal structure. researchgate.net |
| 2,2'-Bipyridine | [Zn(acac)2(bpy)] | Distorted octahedral | Orthorhombic crystal structure; flexible ligand allows for intramolecular interactions. researchgate.netnih.gov |
| 1,10-Phenanthroline | [Zn(acac)2(phen)] | Distorted octahedral | Orthorhombic crystal structure; rigid ligand structure. researchgate.netnih.gov |
Schiff bases derived from the condensation of an aldehyde or ketone with a primary amine are another important class of ligands that form complexes with zinc(II). When these Schiff bases are derived from amino acids, they can act as biomimetic models for biological systems. rroij.comrroij.com The resulting zinc complexes often exhibit interesting structural and functional properties.
The synthesis of zinc(II) complexes with Schiff bases derived from salicylaldehyde (B1680747) and various amino acids has been reported. rroij.comrroij.com In these complexes, the Schiff base ligand typically coordinates to the zinc ion through the imine nitrogen and the deprotonated hydroxyl group of the salicylaldehyde moiety. bohrium.com Depending on the specific Schiff base and reaction conditions, various coordination geometries can be achieved, including tetrahedral and square planar. bohrium.comthescipub.com The formation of these complexes can be confirmed by various spectroscopic techniques, including FT-IR and NMR. bohrium.comijcce.ac.ir
Cyclodextrins are cyclic oligosaccharides that can encapsulate other molecules, known as guest molecules, within their hydrophobic cavity to form inclusion complexes. Zinc acetylacetonate can act as a guest molecule, forming inclusion complexes with cyclodextrins such as beta-cyclodextrin (B164692) (β-CD). dntb.gov.uanih.gov The formation of these inclusion complexes can be used to modify the properties of zinc acetylacetonate, for example, to create smart nanocarriers for applications like corrosion inhibition. dntb.gov.uanih.gov The interaction between the cyclodextrin (B1172386) host and the zinc acetylacetonate guest is a key area of study in supramolecular chemistry. mdpi.com
Influence of Adduct Formation on Molecular Structure and Stability
The formation of adducts with ancillary ligands has a profound impact on the molecular structure and stability of zinc acetylacetonate. As previously mentioned, the coordination of a pyridine ligand to zinc acetylacetonate leads to a change in the coordination geometry from the trimeric solid-state structure to a five-coordinate square-pyramidal monomer. researchgate.net This change in structure is accompanied by alterations in the thermal properties of the complex. researchgate.netresearchgate.net
The stability of the resulting adducts can vary depending on the nature of the ancillary ligand. For example, adducts with aminoquinolines are reported to be thermally stable but can decompose in the presence of other Lewis bases. researchgate.net The formation of adducts with bidentate ligands like bipyridine and phenanthroline generally leads to an enhancement of the thermal stability of the complex. researchgate.net
The coordination of the ancillary ligand can also influence the electronic properties of the complex. The study of adducts with various aminoquinolines has shown that the nature of the ligand can affect the luminescence properties of the resulting zinc(II) complexes. researchgate.net
Ligand Exchange Mechanisms
Ligand exchange reactions are fundamental processes in coordination chemistry, and zinc acetylacetonate is no exception. These reactions involve the substitution of one or more ligands in the coordination sphere of the metal ion with other ligands. The study of ligand exchange mechanisms provides insights into the reactivity and lability of the complex.
Research has been conducted on the gas-phase ligand exchange reactions between zinc acetylacetonate and other metal acetylacetonate complexes. nih.govsciencegate.app These studies, often utilizing mass spectrometry, have shown that mixed-ligand products can be formed through the co-sublimation of different precursor complexes. nih.gov
Furthermore, the ligand exchange reaction of zinc acetylacetonate with other chelating agents has been investigated. For instance, the reaction with 5,10,15,20-tetraphenyl-21H,23H-porphinetetrasulfonic acid has been studied spectrophotometrically and radiometrically, revealing second-order rate constants for the exchange process. iaea.org The mechanism of lactide polymerization initiated by zinc acetylacetonate monohydrate is also proposed to involve an initial ligand exchange reaction where the acetylacetonate ligand is replaced by a deprotonated lactide derivative. researchgate.net Computational studies have also been employed to understand the energetics of ligand exchange reactions involving zinc(II) and other metal ions. ucc.ie
Applications in Advanced Materials Synthesis
Precursor for Metal Oxide Thin Films
Zinc(II) acetylacetonate (B107027) is extensively utilized as a precursor for depositing zinc oxide (ZnO) thin films, which are of significant interest for applications in solar cells, sensors, and transparent conductive oxides. atamanchemicals.com
Zinc(II) acetylacetonate is a commonly used precursor in both Chemical Vapor Deposition (CVD) and Metalorganic Chemical Vapor Deposition (MOCVD) techniques for the synthesis of zinc oxide (ZnO) thin films and nanostructures. semi.ac.cn Its chemical stability and low toxicity make it a promising and inexpensive raw material for these processes. researchgate.net In a typical MOCVD process, Zinc(II) acetylacetonate vapor is generated by heating the solid precursor and is then transported into the deposition chamber by a carrier gas, such as Argon. semi.ac.cn There, it reacts with an oxidizing agent, like oxygen or ozone, at elevated substrate temperatures to form a ZnO film. semi.ac.cnresearchgate.net
This precursor can be used to grow various ZnO morphologies, including thin films and nanowires, on different substrates like sapphire, glass, and silicon. semi.ac.cn The initial hydration state of the precursor can influence the initial stages of film growth, with the evolution of water affecting the deposition of a thin polycrystalline film that then acts as a nucleation site for further growth. semi.ac.cn
The quality and growth rate of zinc oxide films deposited via CVD and MOCVD using Zinc(II) acetylacetonate are critically dependent on several process parameters. These include the substrate temperature, reactor pressure, and the nature and flow rate of co-reactants.
Temperature: The substrate temperature significantly influences the morphology and crystallinity of the resulting ZnO structures. For instance, in an AACVD process using zinc chloride, the morphology of the grown ZnO shows a preferential orientation along the c-axis at temperatures of 350°C, 375°C, and 400°C. rsc.org In MOCVD of ZnO nanowires using Zinc(II) acetylacetonate, a substrate temperature of 550°C has been used. semi.ac.cn The temperature also affects the decomposition of the precursor, with evaporation and thermal decomposition coexisting at temperatures around 170°C. nih.gov
Pressure: The total pressure within the MOCVD chamber, as well as the partial pressure of the Zinc(II) acetylacetonate precursor, are important for controlling the growth process. A typical total pressure for ZnO nanowire growth is 2.2 Torr, with the precursor partial pressure being on the order of 1 mTorr. semi.ac.cn
Co-reactants: The choice of co-reactant, typically an oxidizing agent, is crucial for the formation of ZnO. Oxygen is a common co-reactant, introduced into the chamber to react with the zinc precursor. semi.ac.cn Water vapor can also play a significant role. The hydration state of the Zinc(II) acetylacetonate precursor itself can be critical, with the initial evolution of water from the hydrated precursor leading to the deposition of a thin polycrystalline film that serves as a nucleation layer for subsequent nanowire growth from the anhydrous precursor. semi.ac.cn
The following table summarizes the key parameters and their effects on ZnO film deposition using Zinc(II) acetylacetonate as a precursor.
| Parameter | Typical Range | Effect on Film Quality and Growth Rate |
| Substrate Temperature | 350 - 550 °C | Influences morphology, crystallinity, and preferential orientation. semi.ac.cnrsc.org Higher temperatures generally lead to better crystallinity. |
| Total Pressure | ~2.2 Torr | Affects the transport of reactants and the overall deposition environment. semi.ac.cn |
| Precursor Partial Pressure | ~1 mTorr | Influences the availability of the zinc source for the reaction. semi.ac.cn |
| Co-reactants (e.g., O₂, H₂O) | Varies | Essential for the oxidation of the zinc precursor to form ZnO. The presence of water can affect the initial nucleation and morphology. semi.ac.cn |
The control of crystallinity and orientation of zinc oxide (ZnO) films grown from Zinc(II) acetylacetonate is a critical aspect that determines their final properties for various applications. The deposition parameters in CVD and MOCVD play a significant role in achieving the desired crystal structure.
Generally, ZnO films grown by these methods tend to be polycrystalline with a hexagonal wurtzite structure. mdpi.commdpi.com A preferred orientation with the c-axis perpendicular to the substrate is often observed, indicated by a strong (002) diffraction peak in X-ray diffraction (XRD) patterns. mdpi.comchalcogen.ro The degree of this preferential orientation can be influenced by the deposition temperature. For instance, in aerosol assisted chemical vapor deposition (AACVD), a preferential orientation along the c-axis is observed for substrate temperatures of 350°C, 375°C, and 400°C. rsc.org
The initial stages of growth can also dictate the final film structure. For example, a thin polycrystalline film can act as a template for the subsequent epitaxial growth of nanowires. semi.ac.cn The crystallinity of the film can also be affected by post-deposition annealing treatments. rsc.org The concentration of the precursor solution in techniques like spray pyrolysis can also alter the crystallographic orientation of the grains. mdpi.com
| Deposition Parameter | Influence on Crystallinity and Orientation |
| Substrate Temperature | Higher temperatures generally promote better crystallinity and can lead to a preferential c-axis orientation. rsc.orgmdpi.com |
| Precursor Concentration | In solution-based deposition methods, the concentration can influence the crystallographic orientation of the grains. mdpi.com |
| Initial Growth Layer | A polycrystalline nucleation layer can serve as a template for subsequent oriented growth. semi.ac.cn |
To enhance the electrical conductivity of zinc oxide (ZnO) films for applications such as transparent conductive oxides, doping with elements like aluminum is a common strategy. samaterials.comamericanelements.com When using Zinc(II) acetylacetonate as the zinc precursor in deposition processes, aluminum can be introduced concurrently to achieve in-situ doping.
One method involves using a separate aluminum precursor, such as an aluminum compound that is also suitable for chemical vapor deposition. loradchemical.com For instance, in aerosol assisted CVD (AACVD), a solution containing both the zinc and the dopant precursor is atomized and delivered to the reaction chamber. nih.gov The choice of solvent is important as it must be compatible with both precursors. nih.gov
The goal of doping is to substitute zinc atoms in the ZnO lattice with aluminum atoms. target-materials.com Since aluminum is typically in a +3 oxidation state, it can donate an extra free electron to the conduction band, thereby increasing the carrier concentration and enhancing the electrical conductivity of the ZnO film. nih.gov The concentration of the aluminum dopant needs to be carefully controlled, as excessive doping can lead to the formation of secondary phases or defects that can degrade the film's properties. The typical concentration of aluminum oxide (Al2O3) in ZnO targets for sputtering is between 0.5 and 5 wt%, with 2 wt% being the most common for achieving a good balance between conductivity and transparency. target-materials.com
Zinc(II) acetylacetonate has been investigated as a viable and less hazardous alternative to commonly used pyrophoric precursors like diethylzinc for the atomic layer deposition (ALD) of zinc oxide (ZnO). acs.orgresearchgate.net ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. The use of Zinc(II) acetylacetonate, a non-toxic and air-stable solid, offers advantages in terms of safety and handling. acs.org
In a typical ALD process for ZnO using this precursor, a pulse of vaporized Zinc(II) acetylacetonate is introduced into the reactor, where it chemisorbs and reacts with the substrate surface. This is followed by a purge step to remove any unreacted precursor and byproducts. Subsequently, a pulse of an oxidant, such as synthetic air or ozone, is introduced to react with the adsorbed precursor layer, forming a layer of ZnO and regenerating the surface for the next cycle. acs.org This cycle is repeated to build up the film thickness in a layer-by-layer fashion.
Studies have shown that this process can be used to deposit ZnO on various substrates, including porous materials, demonstrating its potential for applications in catalysis where conformal coating of high-surface-area supports is required. acs.orgresearchgate.net
A fundamental characteristic of atomic layer deposition (ALD) is the self-terminating nature of the precursor and co-reactant reactions with the substrate surface. This self-limiting behavior is what enables the precise, layer-by-layer growth of thin films. In the case of Zinc(II) acetylacetonate as the zinc precursor for ZnO ALD, studies have confirmed that its reaction with the surface is indeed self-terminating. acs.orgresearchgate.net
The proposed reaction mechanism for the ALD of ZnO using Zinc(II) acetylacetonate and an oxygen-containing co-reactant involves a few key steps. During the precursor pulse, the Zinc(II) acetylacetonate molecule is believed to react with the surface hydroxyl groups (or other reactive sites) on the substrate. This reaction leads to the formation of a volatile byproduct, acetylacetone (B45752) (Hacac), and leaves behind a surface terminated with acetylacetonate (acac) ligands and other possible carbonaceous fragments. acs.org
Research has shown that this process exhibits a self-terminating behavior with an areal density of zinc of approximately two atoms per square nanometer per cycle under certain conditions. acs.orgresearchgate.net This confirms the suitability of Zinc(II) acetylacetonate for the controlled growth of ZnO films via ALD.
Synthesis of Mixed Metal Oxide Films (e.g., Zn(O,S), (Zn,Fe)Fe2O4)
Acetylacetone Zinc(II) salt also serves as a precursor for the synthesis of more complex mixed metal oxide films, where other elements are incorporated into the zinc oxide matrix to tailor its properties.
One such example is the synthesis of zinc oxysulfide (Zn(O,S)) films. In a study utilizing Aerosol Assisted Chemical Vapor Deposition (AACVD), zinc acetylacetonate was used as the zinc precursor alongside hydrogen sulfide (H2S) as the sulfur source. researchgate.net The gas-phase chemistry of this process was investigated using mass spectrometry to understand the reaction mechanisms between the zinc precursor and the sulfur source, which ultimately leads to the formation of the Zn(O,S) film on the substrate. researchgate.net
The synthesis of zinc ferrite ((Zn,Fe)Fe2O4) thin films using acetylacetonate precursors is less commonly documented in the literature compared to other precursors like nitrates and chlorides. While various methods are employed to create zinc ferrite nanoparticles and films, the specific use of zinc acetylacetonate as the primary zinc source in the synthesis of (Zn,Fe)Fe2O4 films is not extensively reported.
Synthesis of Nanostructured Zinc-Based Materials
The use of this compound extends beyond thin films to the fabrication of a variety of nanostructured materials. These materials, with their high surface-area-to-volume ratios, exhibit unique properties that are not present in their bulk counterparts.
Fabrication of Zinc Oxide Nanoparticles
Zinc oxide nanoparticles have garnered significant attention due to their wide range of applications in electronics, catalysis, and biomedical fields. Zinc acetylacetonate hydrate (B1144303) has been utilized as a precursor in a simple one-pot synthesis to produce ZnO nanoparticles with varying sizes and morphologies. ui.ac.id By refluxing an oversaturated solution of the precursor in alcohols such as 1-butanol (B46404) or isobutanol, nanoparticles ranging from 20 to 200 nm in length can be obtained. ui.ac.id The reaction proceeds through the alcoholytic cleavage of the acetylacetonate ligand, followed by hydrolysis to form a reactive zinc-hydroxide intermediate that subsequently condenses to form ZnO. ui.ac.id
| Synthesis Method | Precursor | Solvent | Resulting Morphology | Particle Size |
| One-pot refluxing | Zinc acetylacetonate hydrate | 1-butanol | Nanorods | 20-200 nm |
| One-pot refluxing | Zinc acetylacetonate hydrate | Isobutanol | Coral-like structures | 20-200 nm |
Growth of Zinc Oxide Nanorods and Nanowires
The controlled, one-dimensional growth of zinc oxide into nanorods and nanowires is of particular interest for applications in sensing and energy harvesting. A simple hydrothermal method employing zinc acetylacetonate hydrate as a precursor has been demonstrated for the synthesis of highly ordered, vertically grown ZnO nanorods on a seeded substrate. mdpi.comnih.gov The growth of these nanorods is facilitated by the continuous supply of zinc ions from the precursor and the chelating properties of the acetylacetonate ions, which can influence the growth direction of the crystals. mdpi.comnih.gov This method allows for the formation of dense and uniform arrays of ZnO nanorods with lengths and diameters that can be controlled by adjusting the reaction time. nih.gov
Formation of Hollow Zinc Oxide Particles
Hollow nanostructures are of interest for applications in drug delivery, catalysis, and as lightweight fillers. The formation of hollow ZnO particles can be achieved through a simple hydrolysis of zinc acetylacetonate. researchgate.net By controlling the hydrolysis conditions, such as the concentration of the precursor and the pH of the solution, an aggregation mechanism can be initiated that leads to the formation of these hollow structures. researchgate.net
Synthesis of Metal-Organic Frameworks (MOFs)
Zinc(II) acetylacetonate has emerged as a significant precursor in the synthesis of Metal-Organic Frameworks (MOFs), offering an alternative to conventional metal salts like chlorides and nitrates. researchgate.net This approach is noted for being more environmentally sound, as it allows for the synthesis of various MOFs in water, sometimes even at room temperature. researchgate.netscispace.com The use of metal acetylacetonate complexes as a source of metal ions can lead to high-yield production of MOFs. researchgate.netscispace.com
Research has demonstrated that this method can produce a range of porous, carboxylate-based MOFs. researchgate.net For instance, Fe(III)-based MOF MIL-88A has been successfully synthesized using its corresponding metal acetylacetonate. researchgate.netscispace.com The yields for these aqueous syntheses are typically high, often exceeding 85%. researchgate.netscispace.com This method avoids the high oxidative reactivity and potential toxicity associated with metal chlorides or nitrates. researchgate.net The synthesis can be carried out at room temperature for certain MOFs, while others may require moderate heating to around 90 °C. researchgate.netscispace.com
| MOF Type | Metal Acetylacetonate Precursor | Synthesis Condition | Reported Yield | Reference |
|---|---|---|---|---|
| UiO-66-NH2 | Zr(acac)4 | Room Temperature | >85% | researchgate.netscispace.com |
| Zr-fumarate (MOF-801) | Zr(acac)4 | Room Temperature | >85% | researchgate.netscispace.com |
| CAU-10 | Al(acac)3 | 90 °C | >85% | scispace.com |
| MIL-88A | Fe(acac)3 | 90 °C | 60% | researchgate.netscispace.com |
Applications in Optoelectronic Materials
Zinc(II) acetylacetonate is widely utilized as a precursor for fabricating zinc-based thin films and coatings, which are integral components in optoelectronic applications. sigmaaldrich.com Its primary role is in the synthesis of zinc oxide (ZnO), a semiconductor with outstanding properties for optoelectronics. researchgate.net The thermal decomposition of zinc acetylacetonate yields ZnO, making it a suitable starting material for various deposition techniques. wikipedia.org
One of the key methods for this application is chemical vapor deposition (CVD), where zinc acetylacetonate serves as a precursor to grow ZnO thin films. sigmaaldrich.com These films are noted for their potential use as transparent conductive electrodes due to their low electrical resistance and high optical transparency in the visible range. science.gov For instance, indium-doped zinc oxide (ZnO:In) thin films have been produced using an ultrasonic chemical spray technique with zinc acetylacetonate as the zinc source, achieving resistivities as low as 3.42 × 10⁻³ Ω·cm and optical transmittance of 50%-70%. science.gov The properties of the resulting ZnO nano/microstructures and their optical characteristics, such as the band gap, can be controlled by the synthesis conditions. science.gov
| Material | Precursor | Deposition Technique | Key Property | Reported Value | Reference |
|---|---|---|---|---|---|
| ZnO:In Thin Film | Zinc Acetylacetonate | Ultrasonic Chemical Spray | Electrical Resistivity | 3.42 × 10⁻³ Ω·cm | science.gov |
| ZnO:In Thin Film | Zinc Acetylacetonate | Ultrasonic Chemical Spray | Optical Transmittance | 50%-70% | science.gov |
| Nanoporous ZnO Films | Zinc Acetylacetonate Hydrate | Atmospheric Dielectric Barrier Discharge Plasma | Application | Sensors, Catalysis | sigmaaldrich.com |
| ZnO Nanoparticles | Zinc Acetylacetonate Hydrate | Solvothermal Synthesis | Morphology | Dependent on solvent | researchgate.net |
Application in Electronic Device Fabrication (Thin Film Transistors)
In the realm of electronics, zinc acetylacetonate hydrate is a key component in the solution-processed fabrication of high-performance thin-film transistors (TFTs). sigmaaldrich.com Specifically, it is used to create the zinc oxide (ZnO) semiconductor layer, which is a critical part of the transistor architecture. rsc.org Solution-based methods are advantageous as they can lead to lower manufacturing costs compared to vacuum-based deposition techniques. rsc.org
The fabrication process involves depositing a precursor solution containing zinc acetylacetonate onto a substrate, followed by thermal processing in air to form a stable, transparent, and high-performance ZnO semiconductor film. rsc.org The performance of these ZnO TFTs is highly dependent on the fabrication conditions. By optimizing these conditions, it is possible to produce ZnO films with a well-controlled crystal orientation and densely packed crystals. rsc.org Such optimized devices exhibit excellent field-effect performance, with charge carrier mobilities that can significantly exceed those of traditional hydrogenated amorphous silicon (a-Si:H). rsc.org Research has demonstrated that these solution-processed ZnO TFTs can achieve reproducible mobility in the range of 5–6 cm²V⁻¹s⁻¹ and a current on-to-off ratio of 10⁵–10⁶. rsc.org
| Device | Precursor for Active Layer | Fabrication Method | Performance Metric | Reported Value | Reference |
|---|---|---|---|---|---|
| ZnO TFT | Zinc Acetylacetonate | Solution Processing & Thermal Annealing | Field-Effect Mobility | ~5–6 cm²V⁻¹s⁻¹ | rsc.org |
| ZnO TFT | Zinc Acetylacetonate | Solution Processing & Thermal Annealing | On-to-Off Ratio | ~10⁵–10⁶ | rsc.org |
| Amorphous InGaZnO TFT | Zinc Acetylacetonate Hydrate | Solution Processing | Application | High-Performance TFTs | sigmaaldrich.com |
Catalytic Activities and Mechanistic Investigations
Homogeneous Catalysis in Organic Reactions
While zinc complexes are widely used in homogeneous catalysis, the direct application of zinc acetylacetonate (B107027) as a soluble catalyst for certain key organic reactions is not extensively documented in prominent literature. Its primary role is often as a precursor for more complex catalytic systems or for heterogeneous catalysts.
C-C Bond Formation Reactions (Aldol Condensations, Diels-Alder Reactions)
Direct homogeneous catalysis of aldol or Diels-Alder reactions by zinc acetylacetonate is not a widely reported application. Lewis acids such as zinc chloride or zinc triflate are more commonly employed to activate dienophiles in Diels-Alder reactions by lowering the energy of the lowest unoccupied molecular orbital (LUMO). wikipedia.orgrsc.org Similarly, various specialized binuclear zinc complexes have been developed for asymmetric aldol reactions, but zinc acetylacetonate itself is not typically used for this purpose in a homogeneous phase. organic-chemistry.orgnih.gov
However, zinc acetylacetonate is a key precursor for solid base catalysts used in C-C bond-related reactions. For instance, it is used to prepare zinc oxide-modified magnesium oxide (ZnO/MgO) catalysts that are active in the retro-aldol reaction, which involves the breaking of a C-C bond. lidsen.com In this context, the catalytic activity is heterogeneous, arising from the properties of the prepared solid, rather than the homogeneous Zn(acac)₂ molecule.
Synthesis of Amino Acid Derivatives
Based on available research, zinc acetylacetonate is not commonly utilized as a direct catalyst for the synthesis of amino acid derivatives, such as α-amino esters or α-amino nitriles. While other zinc salts like zinc acetate (B1210297) have shown efficacy in catalyzing Strecker-type reactions to form α-amino nitriles, this specific application is not a noted feature of zinc acetylacetonate. researchgate.net The synthesis of amino acid derivatives often involves other catalytic systems, including different metal complexes or biocatalysts. organic-chemistry.orgnih.gov
Heterogeneous Catalysis
A significant area of catalytic application for zinc acetylacetonate is its use as a precursor for the synthesis of solid-state, heterogeneous catalysts. Thermal decomposition of the complex yields zinc oxide, a catalytically important material. researchgate.net
Precursor for Supported Catalysts (e.g., on Clays, MgO)
Zinc acetylacetonate is an effective precursor for preparing highly active solid base catalysts by depositing it onto oxide supports like magnesium oxide (MgO). lidsen.com Solid base catalysts consisting of MgO modified with 10 mol% ZnO can be prepared by impregnating MgO or Mg(OH)₂ with a solution of Zn(acac)₂ in an organic solvent, followed by thermal decomposition at 773 K. lidsen.com
The choice of solvent and support material during preparation significantly impacts the final catalyst's activity. Nonpolar solvents such as ethyl acetate (AcOEt), tetrahydrofuran (B95107) (THF), and toluene generally yield more active catalysts when MgO is used as the support. The resulting ZnO/MgO material demonstrates higher catalytic activity for the retro-aldol decomposition of diacetone alcohol to acetone (B3395972) compared to unmodified MgO. This enhancement is attributed to the formation of large ZnO particles on the MgO surface. lidsen.com
| Entry | Support | Solvent for Zn(acac)₂ | Rate Constant (k / 10⁻⁴ s⁻¹ g⁻¹) |
|---|---|---|---|
| 1 | MgO | AcOEt | 6.7 |
| 2 | MgO | Acetone | 5.5 |
| 3 | MgO | Ethanol (B145695) | 3.7 |
| 4 | MgO | Toluene | 6.1 |
| 5 | MgO | Dioxane | 5.3 |
| 6 | MgO | THF | 6.2 |
| 7 | Mg(OH)₂ | AcOEt | 3.7 |
| 8 | Mg(OH)₂ | THF | 4.4 |
| 9 | Unmodified MgO | - | 4.6 |
Hydrogenation of Carbon Dioxide to Methanol (B129727)
The catalytic hydrogenation of CO₂ to methanol is a critical process for carbon capture and utilization. Catalysts based on copper and zinc oxide (Cu/ZnO) are industrial mainstays for this reaction. The ZnO component plays a crucial role in maintaining the dispersion of copper and acts as a promoter. However, the scientific literature on the preparation of these catalysts predominantly cites zinc nitrate and zinc acetate as the precursors for the ZnO component. rsc.orgresearchgate.netgncl.cn While thermal decomposition of zinc acetylacetonate does produce ZnO, its specific use as a precursor for methanol synthesis catalysts is not widely documented. researchgate.net
Polymerization Catalysis
Zinc acetylacetonate is a well-established and effective catalyst in the field of polymer chemistry, particularly for ring-opening polymerization (ROP) and polycondensation reactions.
It is a recognized catalyst for the ROP of cyclic esters such as lactide, ε-caprolactone, and trimethylene carbonate. researchgate.netmdpi.comcsbsju.edu For the polymerization of lactide to form polylactic acid (PLA), the reaction proceeds via a coordination-insertion mechanism. The process is thought to be initiated by an exchange reaction between an acetylacetonate ligand and a deprotonated lactide derivative, forming a zinc-alkoxide bond that acts as the true initiating species. The polylactide chain then propagates through the coordination of a monomer to the zinc center, followed by insertion into the zinc-alkoxide bond. mdpi.com
Furthermore, zinc acetylacetonate demonstrates high efficacy in synthesizing aliphatic polycarbonates through melt transesterification, a form of polycondensation. mdpi.comasianpubs.org It effectively catalyzes the reaction between diphenyl carbonate and various aliphatic diols, such as 1,4-butanediol, to produce high molecular weight poly(1,4-butylene carbonate). mdpi.comresearchgate.net Its catalytic performance in these reactions is often superior to other zinc salts like ZnCl₂. This enhanced activity is attributed to the interaction between the acetylacetone (B45752) ligand and the Zn²⁺ ion, which provides an optimal balance of Lewis acidity and steric hindrance for the transesterification process. mdpi.comresearchgate.net
| Polymerization Type | Monomers | Resulting Polymer | Key Findings |
|---|---|---|---|
| Ring-Opening Polymerization (ROP) | Lactide, ε-caprolactone, γ–butyrolactone, valerolactone | Polylactic acid (PLA), Polycaprolactone (PCL), etc. | Zn(acac)₂ is an effective catalyst, often proceeding via a coordination-insertion mechanism. researchgate.netcsbsju.edu |
| Polycondensation (Melt Transesterification) | Diphenyl carbonate and 1,4-butanediol | Poly(1,4-butylene carbonate) (PBC) | Zn(acac)₂ shows higher activity than ZnCl₂, producing high molecular weight polymer (Mw up to 143,500 g/mol). mdpi.comresearchgate.net |
| Polycondensation (Melt Transesterification) | Diphenyl carbonate and 1,4-butanediol | Polycarbonate diol | Exhibits higher catalytic activity compared to many other metal acetylacetonates (B15086760). asianpubs.org |
Photocatalysis for Environmental Applications
While zinc(II) acetylacetonate itself is primarily a precursor or catalyst in organic synthesis, its thermal decomposition yields zinc oxide (ZnO). wikipedia.org ZnO is a well-known, wide-bandgap semiconductor with significant applications in photocatalysis for environmental remediation. sdu.dkmdpi.com When ZnO is irradiated with light of energy greater than its bandgap (typically UV light), it generates electron-hole pairs. mdpi.comgovtsciencecollegedurg.ac.in These charge carriers migrate to the semiconductor's surface and initiate redox reactions, producing highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.com
These ROS are powerful oxidizing agents capable of degrading a wide range of organic pollutants, including textile dyes like Rhodamine B and Malachite green, into simpler, less harmful compounds such as CO₂ and H₂O. ug.edu.ghnih.govresearchgate.net The efficiency of ZnO in degrading pollutants is influenced by factors like particle size, morphology, and crystallinity. ug.edu.ghnih.gov Nanostructured ZnO, often synthesized from precursors like zinc acetate or nitrate, provides a large surface area, enhancing its photocatalytic activity. ug.edu.ghns.ac.rs Studies have shown that ZnO nanoparticles can achieve high degradation efficiencies, for instance, ~95% for Rhodamine B under optimal conditions. ug.edu.gh
Mechanistic Studies of Catalytic Cycles
The catalytic cycle of zinc(II) acetylacetonate in polymerization reactions is fundamentally based on its function as a Lewis acid. guidechem.com
Catalyst Activation/Initiator Formation : The cycle begins with the interaction between the Zn(acac)₂ catalyst and an initiator or the monomer itself. In ROP, this can involve the coordination of an alcohol or water molecule, or an exchange of one of the acetylacetonate ligands with a deprotonated monomer, creating the active species for polymerization. researchgate.net
Substrate Coordination : The cyclic monomer (e.g., lactide or trimethylene carbonate) coordinates to the vacant site on the zinc center. This coordination polarizes the carbonyl group of the monomer, making it more susceptible to nucleophilic attack. researchgate.net
Nucleophilic Attack and Insertion : The initiator (or the growing polymer chain end) performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer. This results in the opening of the monomer's ring and its insertion into the metal-initiator or metal-polymer bond. researchgate.net
Chain Propagation : The newly elongated polymer chain remains attached to the zinc center, and its terminal hydroxyl group can then attack another coordinated monomer, repeating the insertion process and extending the polymer chain.
Product Release/Termination : The cycle can be terminated by the introduction of a quenching agent or through chain transfer reactions, which releases the polymer chain from the catalyst. The zinc complex is then free to initiate a new polymerization chain, thus completing the catalytic cycle.
In photocatalysis involving the derived ZnO, the mechanism is different and involves photophysical processes. It starts with the absorption of photons, leading to the generation of electron-hole pairs, which then produce reactive oxygen species that degrade pollutants. mdpi.com
Theoretical and Computational Studies
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations have become indispensable tools for obtaining a quantitative understanding of the molecular and electronic structures, properties, and reactivity of chemical systems like zinc(II) acetylacetonate (B107027). asianpubs.org These computational methods provide reliable accuracy for moderately large molecules, offering insights that complement experimental findings. asianpubs.org
Density Functional Theory (DFT) is a prominent quantum-chemical method used to study the electronic structure and photoelectron spectra of zinc(II) acetylacetonate and its derivatives. researchgate.net DFT calculations are employed to determine the geometry of the metallocycles, the energies and composition of molecular orbitals, and the effective charges on atoms. researchgate.net
Studies using the B3LYP hybrid exchange-correlation functional have been particularly common. asianpubs.orgresearchgate.netresearchgate.net For instance, B3LYP/LANL2DZ calculations determined that the carbon-oxygen bond length in the chelate ring is approximately 1.308 Å, and the carbon-carbon bond length (C2-C3) is about 1.417 Å. asianpubs.org These values, being intermediate between standard single and double bond lengths, indicate electron delocalization within the chelate ring. asianpubs.org The equilibrium geometry of the neutral Zn(II)(acac)₂ molecule is found to adopt a D₂d symmetry, with the two chelate rings situated in mutually perpendicular planes. researchgate.net
DFT has also been used to investigate the deposition of zinc oxide from zinc(II) acetylacetonate. nih.gov In these studies, the geometries of reactants, transition states, and products were optimized using the B3LYB/6-31G** level of theory or higher to understand the reaction mechanisms involved in processes like atomic layer deposition (ALD). nih.gov
| Parameter | Value | Method/Basis Set | Reference |
|---|---|---|---|
| Symmetry | D₂d | DFT | researchgate.net |
| Zn-O Bond Length | 1.961 Å | DFT | researchgate.net |
| C-O Bond Length | 1.308 Å | B3LYP/LANL2DZ | asianpubs.org |
| C-C Bond Length (in ring) | 1.417 Å | B3LYP/LANL2DZ | asianpubs.org |
| O-C-C Bond Angle | 124.1° | B3LYP/LANL2DZ | asianpubs.org |
Ab initio molecular orbital (MO) computations have been utilized to examine the molecular and electronic structures of bis(acetylacetonato) metal(II) complexes, including that of zinc. asianpubs.org These first-principles calculations are performed without empirical parameters, relying on fundamental physics. asianpubs.org Such studies have confirmed features like the delocalization in the chelate rings. asianpubs.org While earlier theoretical work sometimes showed deviations from experimental crystal structures, it was recognized that more accurate ab initio methods that include correlation correction are necessary to achieve more reliable molecular and electronic structures. asianpubs.org
Molecular Orbital (MO) analysis provides a detailed picture of the electronic structure and bonding within the zinc(II) acetylacetonate molecule. asianpubs.orgnih.gov The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity.
Studies have shown that the C-O and C-C bond lengths in the chelate ring are intermediate between single and double bonds, which is characteristic of delocalization. asianpubs.org MO analysis performed during investigations into the decomposition of the Zn(acac)₂ complex was used to confirm the dissociation of the Zn²⁺ ion and the subsequent formation of acetylacetonate enol. nih.gov This type of analysis helps in understanding the electronic rearrangements that occur during chemical reactions. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful approach for elucidating the complex reaction mechanisms involving zinc(II) acetylacetonate, particularly its decomposition and its behavior in thin film deposition processes.
Understanding the dissociation of the zinc(II) acetylacetonate complex is critical for controlling its applications, such as in chemical vapor deposition (CVD). nih.gov Computational studies have calculated the energy required for various dissociation steps. The energy limit for the dissociation of Zn(acac)₂ into a Zn(acac) radical and an acac radical has been calculated to be 4.41 eV. researchgate.net
In the context of atomic layer deposition (ALD), the dissociation of the zinc ion (Zn²⁺) from the vapor-phase complex is a key step. nih.gov A proposed reaction mechanism involves the breaking of Zn-O bonds to release the zinc ion. nih.gov The energy barrier for this dissociation has been calculated to be 61.78 kcal/mol. nih.gov This high energy barrier indicates the thermal stability of the precursor under certain conditions.
| Dissociation Reaction | Calculated Energy | Reference |
|---|---|---|
| Zn(acac)₂ → Zn(acac) + acac | 4.41 eV | researchgate.net |
| [Zn(acac)₂]⁻ → Zn(acac) + [acac]⁻ | 1.74 eV | researchgate.net |
| Energy Barrier for Zn²⁺ Dissociation | 61.78 kcal/mol | nih.gov |
Zinc(II) acetylacetonate is a widely used precursor for the deposition of zinc-containing thin films like ZnO by MOCVD and ALD. mocvd-precursor-encyclopedia.desigmaaldrich.com Computational modeling helps to understand the fundamental processes of adsorption and surface reactions that govern film growth.
In ALD, for instance, the dissociation of zinc ions from the Zn(acac)₂ complex and their subsequent adsorption onto a substrate surface have been studied using DFT. nih.gov These studies model the interaction of the precursor with the substrate, such as a graphene oxide surface, to propose a detailed reaction mechanism. nih.gov The thermal decomposition of zinc(II) acetylacetonate is a key process in CVD, leading to the formation of zinc oxide. wikipedia.org Mass spectrometry studies, complemented by computational analysis, have been used to investigate the gas-phase chemistry during processes like aerosol-assisted CVD (AACVD). nih.gov These investigations have led to proposed mechanisms such as a proton-promoted thermolysis, which is initiated by hydrolysis with water, followed by reactions that ultimately produce ZnO. nih.gov
Thermolysis and Decomposition Mechanisms
The thermal decomposition of zinc(II) acetylacetonate is a critical aspect of its application in processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating zinc oxide (ZnO) films and nanostructures. acs.orgwikipedia.org Computational and theoretical studies, complemented by experimental analyses, have sought to elucidate the precise mechanisms governing its breakdown under thermal stress.
One proposed pathway is a proton-promoted thermolysis mechanism, particularly relevant in aerosol-assisted chemical vapor deposition (AACVD). nih.gov This mechanism suggests that the decomposition process is significantly influenced by the presence of proton sources such as water or ethanol (B145695). The process is theorized to begin with hydrolysis involving H₂O. This initial step is followed either by a rearrangement with an intramolecular proton or by a reaction with an extramolecular proton, leading to the formation of ZnO. nih.gov The presence of extramolecular protons from sources like H₂O, ethanol, or H₂S offers an additional, more effective pathway for the thermolysis of the complex, which accelerates the decomposition process and the evolution of acetylacetone (B45752) (Hacac). nih.gov
For the hydrated form, zinc(II) acetylacetonate monohydrate ([Zn(acac)₂(H₂O)]), thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that decomposition occurs in stages. An initial mass loss between 40°C and 120°C corresponds to the removal of the water molecule. ijcsrr.org Significant decomposition of the complex itself then occurs, with studies identifying an exothermic peak and a decomposition temperature of approximately 186°C. ijcsrr.orgijcsrr.org Other research has indicated a broader decomposition range of 136-220°C. ijcsrr.org The ultimate solid-state product of this thermal decomposition is zinc oxide. wikipedia.org
Density Functional Theory (DFT) has been employed to model the dissociation of the zinc ion (Zn²⁺) from the acetylacetonate complex. These calculations have determined a significant energy barrier for this dissociation. For instance, one study calculated the energy barrier for the dissociation of Zn²⁺ to be 61.78 kcal/mol, indicating a substantial amount of energy is required to break the Zn-O bonds. nih.gov The theoretical models suggest a process involving the stretching and twisting of these bonds, leading to the eventual release of the zinc ion. nih.gov
Table 1: Thermal Decomposition Data for Zinc(II) Acetylacetonate Complexes
| Compound | Analysis Method | Key Observation | Temperature/Energy | Reference |
|---|---|---|---|---|
| [Zn(acac)₂(H₂O)] | TGA/DSC | Decomposition of the complex | 186°C | ijcsrr.orgijcsrr.org |
| [Zn(acac)₂(H₂O)] | TGA | Loss of water molecule | 40 - 120°C | ijcsrr.org |
| Zn(acac)₂ | DFT Calculation | Energy barrier for Zn²⁺ dissociation | 61.78 kcal/mol | nih.gov |
| Zn(acac)₂ | Mass Spectrometry | Proton-promoted Hacac evolution | 170 - 200°C | nih.gov |
Electron Capture and Molecular Dissociation Studies
The interaction of low-energy electrons with zinc(II) acetylacetonate in the gas phase has been a subject of detailed theoretical and experimental investigation, particularly for its relevance in electron beam-induced deposition techniques. acs.orgnih.gov These studies reveal that the molecule can be efficiently decomposed by electrons with energies typically below 12 eV. nih.govresearchgate.net
The primary mechanism is known as dissociative electron attachment (DEA), where an incoming electron is captured by the neutral Zn(acac)₂ molecule to form a transient negative ion (TNI), denoted as [Zn(acac)₂]#⁻. nih.gov This TNI is unstable and, if its lifetime is sufficient, will dissociate into a negative fragment and one or more neutral counterparts. nih.gov
Theoretical studies, often using Density Functional Theory (DFT), help to explain the electron capture mechanisms. acs.orgnih.gov The formation of the TNI can occur through several types of resonances:
Shape Resonances: Where the incoming electron is temporarily trapped in an unoccupied molecular orbital.
Core-Excited Resonances (Feshbach Resonances): Where the electron is captured into an excited electronic state of the molecule. This process typically occurs at higher energies than shape resonances. nih.gov
For Zn(acac)₂, studies show that core-excited and high-lying shape resonances are the main drivers for the production of precursor anions and ligand negative fragments, particularly at electron energies above 3 eV. acs.orgnih.govresearchgate.net The formation of the parent anion, [Zn(acac)₂]⁻, via a core-excited resonance has been observed at approximately 8 eV. nih.gov
The dissociation of the TNI leads to a variety of charged and neutral fragments. The two most dominant anionic products observed experimentally are the parent anion [Zn(acac)₂]⁻ (where the molecule has captured an electron without fragmenting) and the ligand anion [acac]⁻. researchgate.netnih.gov A rich variety of other fragment anions are also produced, though typically with much smaller yields. researchgate.netnih.gov
Table 2: Key Anionic Species in Electron Dissociation of Zn(acac)₂
| Anionic Product | Formation Mechanism | Approximate Electron Energy | Significance | Reference |
|---|---|---|---|---|
| [Zn(acac)₂]⁻ | Core-Excited Resonance | ~8 eV | Dominant Species | nih.gov |
| [acac]⁻ | Dissociative Electron Attachment | >3 eV | Dominant Species | acs.orgnih.gov |
| Other Fragments | Dissociative Electron Attachment | Variable | Minor Species | researchgate.netnih.gov |
Validation of Theoretical Models with Experimental Data
The validation of computational models against experimental results is a cornerstone of scientific inquiry, ensuring that theoretical predictions accurately reflect real-world phenomena. researchgate.net In the study of zinc(II) acetylacetonate, this iterative process of comparison and refinement has been crucial for developing a robust understanding of its structure and reactivity. researchgate.net
Quantum chemical calculations have been extensively used to determine the molecular geometry of Zn(acac)₂. Early ab initio computations were compared against crystal structure data. While these models successfully predicted key structural features, deviations of around 0.06 Å were noted for the metal-oxygen bond lengths, highlighting the need for more accurate methods that include correlation correction. asianpubs.org More recent studies combining gas-phase electron diffraction experiments with DFT calculations have found a high degree of consistency between the experimentally determined and theoretically calculated molecular structures, confirming a D₂d symmetry for the molecule. researchgate.net
In the realm of reaction dynamics, theoretical mechanisms are frequently validated by experimental product detection. The proposed proton-promoted thermolysis mechanism for Zn(acac)₂ is strongly supported by mass spectrometry experiments that detect the evolution of acetylacetone (Hacac) at specific temperatures under hydrated conditions, which aligns with the theoretical predictions. nih.gov Similarly, DFT calculations modeling the dissociation of Zn²⁺ from the acetylacetonate complex were validated by comparing calculated infrared (IR) spectra with experimental IR data reported in the literature, showing good agreement. nih.gov
The study of electron-induced decomposition also demonstrates this synergy. The mechanisms of electron capture and subsequent molecular dissociation, as described by DFT, are directly correlated with the anionic fragments observed in crossed-beam experiments. nih.govnih.gov The theoretical models successfully explain why certain fragments, like the parent anion and the ligand anion, are predominantly formed and at which electron energies these processes are most efficient. nih.govnih.gov
However, discrepancies between theoretical predictions and experimental outcomes can also arise, pointing to complexities not captured by the model. For example, a study on the use of zinc catalysts, including zinc acetylacetonate, in vitrimerization found that the flow activation energies measured experimentally were markedly different from the activation energies predicted by computational simulations for small molecule exchange. rsc.org Such disconnects are valuable as they guide the refinement of theoretical models and the design of new experiments to probe the underlying reasons for the discrepancy. researchgate.netrsc.org
Conclusion and Future Research Directions
Summary of Key Academic Contributions
Acetylacetone (B45752) Zinc(II) salt, scientifically known as zinc acetylacetonate (B107027), has been the subject of extensive academic research, leading to significant contributions across various scientific disciplines. Its primary academic recognition stems from its role as a versatile and highly effective precursor in materials science. atamanchemicals.comsigmaaldrich.com The compound is widely utilized for the synthesis of zinc oxide (ZnO) thin films and nanoparticles through methods like chemical vapor deposition (CVD), sol-gel processes, and atomic layer deposition (ALD). atamanchemicals.com These ZnO materials are integral to the development of optoelectronic devices, including solar cells, sensors, and transparent conductive oxides. atamanchemicals.com
In the field of catalysis, zinc acetylacetonate is recognized for its activity in a range of organic syntheses. It functions as a Lewis acid catalyst, facilitating reactions such as C-C bond formation, the Henry reaction, and polymerization of cyclic esters and polyesters. atamanchemicals.comguidechem.comscribd.comresearchgate.net Its catalytic properties are attributed to the zinc(II) center, which can coordinate with substrates to activate them for subsequent reactions. scribd.com
Furthermore, academic research has thoroughly characterized the structural and chemical properties of zinc acetylacetonate. It is known to exist in various forms, including hydrated and anhydrous states, as well as monomeric and trimeric structures. atamanchemicals.comwikipedia.org Spectroscopic and thermal analysis has provided a deep understanding of its bonding, stability, and decomposition pathways, which is crucial for its application as a precursor. atamanchemicals.comresearchgate.netbohrium.com The compound's thermal stability and volatility are key properties that have been extensively studied and leveraged in deposition techniques. atamanchemicals.comresearchgate.net
A summary of the pivotal research areas for Acetylacetone Zinc(II) Salt is presented below.
| Research Area | Key Academic Contribution | Significance |
| Materials Science | Precursor for Zinc Oxide (ZnO) thin films and nanostructures. atamanchemicals.comsigmaaldrich.com | Enabled advancements in transparent electronics, sensors, and solar cells. |
| Catalysis | Lewis acid catalyst for various organic reactions. atamanchemicals.comguidechem.comscribd.com | Facilitated efficient synthesis of complex organic molecules and polymers. |
| Coordination Chemistry | Elucidation of its monomeric, trimeric, and hydrated structures. atamanchemicals.comwikipedia.org | Provided fundamental understanding of its reactivity and physical properties. |
| Nanotechnology | Synthesis of zinc-based nano and microparticles. sigmaaldrich.com | Opened avenues for novel applications in electronics and smart materials. |
Emerging Research Avenues for this compound
The established versatility of this compound provides a foundation for several emerging research avenues that promise to expand its technological impact. A significant area of growing interest is its application in next-generation photovoltaic devices, particularly perovskite solar cells, where it serves as a critical precursor for creating efficient electron transport layers.
In the realm of advanced coatings and sustainable materials, research is exploring its use as a crosslinking catalyst and adhesion promoter in environmentally friendly, waterborne coating systems to reduce volatile organic compound emissions. Its role in enhancing the corrosion resistance of protective coatings for metallic substrates is also a promising field of study.
The biomedical field presents another frontier for zinc acetylacetonate research. Preliminary studies are investigating its potential antimicrobial and anticancer properties, although this research is still in its early stages. atamanchemicals.com Furthermore, its use in forming inclusion complexes, for instance with beta-cyclodextrin (B164692), is being explored for creating sustainable nano-carrier systems for applications like corrosion inhibition.
The development of advanced electronic components is also a key future direction. Researchers are utilizing zinc acetylacetonate in the solution-processed fabrication of high-performance amorphous InGaZnO thin-film transistors, which are crucial for next-generation displays. Additionally, its role as a precursor for synthesizing nanoporous zinc oxide films and highly ordered nanorods continues to be an active area of research for applications in catalysis and nanotechnology.
Key emerging research areas are highlighted in the following table.
| Emerging Field | Research Focus | Potential Impact |
| Energy | Precursor for electron transport layers in perovskite solar cells. | Enhancement of next-generation solar cell efficiency and stability. |
| Sustainable Materials | Catalyst for low-VOC waterborne coatings and corrosion inhibitors. | Development of eco-friendly, high-performance protective materials. |
| Biomedical Science | Investigation of antimicrobial and anticancer activities. atamanchemicals.com | Potential for new therapeutic agents (requires extensive future research). |
| Advanced Electronics | Fabrication of solution-processed thin-film transistors (TFTs). | Enabling flexible, high-performance electronic displays. |
| Nanomaterials | Synthesis of functional nano-carriers and nanoporous films. | Creation of smart materials for targeted delivery and advanced catalysis. |
Challenges and Opportunities in Fundamental and Applied Research
Despite the broad utility of this compound, several challenges hinder its even wider application. A significant practical challenge is the price volatility of raw materials, which can affect the production cost and economic viability of its applications. datainsightsmarket.com From a production standpoint, compliance with stringent environmental regulations can also increase manufacturing costs. datainsightsmarket.com In certain applications, particularly those that are price-sensitive, competition from alternative zinc compounds presents another market challenge. datainsightsmarket.com In the context of energy storage, while zinc anodes are promising for aqueous zinc-ion batteries, they face critical issues like dendrite growth and corrosion, which are areas of active research to overcome. sciopen.com
However, these challenges are accompanied by significant opportunities for both fundamental and applied research. There is a growing demand for higher-purity grades and specialized formulations of zinc acetylacetonate tailored for high-tech applications, such as in the electronics and pharmaceutical sectors. datainsightsmarket.comapiary.io This demand drives an opportunity for innovation in synthesis and purification methods. guidechem.com
A major opportunity lies in the global push toward sustainable technologies. The role of zinc acetylacetonate in fabricating more efficient solar cells and in formulating eco-friendly coatings aligns perfectly with this trend. apiary.io There is a clear opportunity to further explore and optimize its catalytic properties to develop greener chemical processes. Research into modifying its structure, for example by creating adducts with nitrogen donor ligands, has shown that its thermal properties and volatility can be enhanced, opening new possibilities for its use as a CVD precursor. researchgate.net Furthermore, fundamental studies on its reaction mechanisms, such as its interaction with ozone, continue to provide deeper insights that can lead to new applications. acs.org The development of novel solid base catalysts by modifying metal oxides with zinc acetylacetonate also represents a promising area for creating more robust and efficient industrial catalysts. lidsen.com
| Aspect | Challenges | Opportunities |
| Economic | Volatility in raw material pricing. datainsightsmarket.com | Growing market for high-purity, specialized grades. datainsightsmarket.comapiary.io |
| Competition | Presence of alternative zinc compounds in some applications. datainsightsmarket.com | Superior performance in targeted high-tech sectors (e.g., electronics). |
| Environmental | Need for greener synthesis and compliance with regulations. datainsightsmarket.com | Key role in sustainable technologies (solar cells, eco-friendly coatings). apiary.io |
| Technical | Dendrite formation and corrosion in zinc-anode batteries. sciopen.com | Development of novel catalysts and materials with enhanced properties. researchgate.netlidsen.com |
| Fundamental | Complete understanding of complex reaction pathways. acs.orgnih.gov | Deeper mechanistic insights to unlock new catalytic applications. acs.org |
Q & A
What are the standard methodologies for synthesizing and purifying acetylacetone zinc(II) salt, and how are its structural properties validated?
Basic Research Question
Synthesis typically involves reacting zinc salts (e.g., Zn(NO₃)₂) with acetylacetone (acacH) in a basic medium to form the complex. Purification is achieved via recrystallization from solvents like ethanol or methanol . Structural validation includes:
- Melting point analysis : Reported range 124–126°C (consistent with purity) .
- Spectroscopic techniques : FT-IR to confirm ligand coordination (C=O and C=C stretches) and NMR for ligand integrity.
- Elemental analysis : To verify molecular formula (C₁₀H₁₄O₄Zn) .
How can researchers determine the purity of this compound, and what analytical techniques are most reliable?
Basic Research Question
Purity assessment combines:
- Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting behavior .
- Chromatography : HPLC or TLC to detect organic impurities.
- X-ray diffraction (XRD) : For crystalline phase identification .
- Atomic absorption spectroscopy (AAS) : Quantifies zinc content .
What advanced applications does this compound have in designing luminescent sensors, and how do experimental parameters affect sensitivity?
Advanced Research Question
this compound serves as a precursor for Zn(II) coordination polymers (CPs) with luminescent properties. For example:
- Sensing acetylacetone : CPs like {[Zn₂(L)(TBIP)₁.₅(OH)]·H₂O}ₙ exhibit high quenching efficiency (Ksv = 2651 M⁻¹) and low detection limits (1.43 µM) .
- Fe³⁺ ion detection : CPs show selective fluorescence quenching via competitive metal binding .
Methodological considerations : - Solvent stability : Aqueous compatibility enhances practicality .
- Interference studies : Test selectivity against common ions (e.g., Na⁺, K⁺) .
How does acetylacetone act as a ligand in zinc(II) coordination chemistry, and what structural motifs are prevalent?
Advanced Research Question
Acetylacetone (acac⁻) is a β-diketone ligand that chelates Zn(II) via two oxygen atoms, forming stable octahedral or tetrahedral complexes. Key structural features:
- Hydrothermal synthesis : Yields frameworks like 3D (3,4,4)-connected networks or 2D layers .
- Interpenetration : Observed in three-fold interpenetrated architectures, enhancing stability .
- Crystallographic validation : Single-crystal XRD reveals bond lengths (Zn–O ≈ 1.95–2.10 Å) and coordination geometry .
What experimental design challenges arise when reproducing this compound-based coordination polymers, and how can they be mitigated?
Advanced Research Question
Common challenges include:
- Crystallization consistency : Minor pH or temperature variations alter nucleation. Use controlled hydrothermal reactors (±0.5°C) .
- Ligand ratio optimization : Excess acacH leads to incomplete coordination; stoichiometric ratios (1:2 Zn:acac) are critical .
- Reproducibility : Document reaction conditions exhaustively (e.g., heating rate, solvent volume) per journal guidelines .
How should researchers address contradictions in reported physical properties (e.g., melting points) of this compound?
Methodological Focus
Discrepancies may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
